molecular formula C18H22N2O3S2 B1679472 Ro 28-1675

Ro 28-1675

Cat. No.: B1679472
M. Wt: 378.5 g/mol
InChI Key: NEQSWPCDHDQINX-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro 28-1675 (CAS 300353-13-3) is a potent, allosteric glucokinase (GK) activator with stereospecific activity. In preclinical studies, this compound (50 mg/kg, oral) significantly reduced fasting blood glucose and improved glucose tolerance in C57BL/6J mice .

Properties

IUPAC Name

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSWPCDHDQINX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route for RO-28-0450

The initial synthesis of RO-28-0450 involves a multi-step sequence to construct the 2,2,2-tri-substituted acetamide backbone. Key steps include:

  • Formation of the Propionamide Core : Coupling of 4-(methylsulfonyl)phenylacetic acid with cyclopentylamine via a mixed anhydride intermediate.
  • Thiazole Ring Installation : Reaction of the intermediate with 2-aminothiazole using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
  • Sulfonation : Introduction of the methanesulfonyl group at the para position of the phenyl ring using methanesulfonyl chloride under basic conditions.

A representative synthetic scheme is summarized in Table 1.

Table 1: Key Synthetic Steps for RO-28-0450

Step Reaction Reagents/Conditions Yield (%)
1 Propionamide formation EDC, HOBt, DCM, 0°C to RT 78
2 Thiazole coupling 2-Aminothiazole, DIPEA, DMF 65
3 Sulfonation MsCl, Pyridine, 0°C 82

Enantiomeric Resolution to Isolate this compound

The racemic RO-28-0450 is subjected to chiral chromatography using a Chiralpak AD-H column with a hexane/isopropanol mobile phase to isolate the R-enantiomer (this compound). The S-enantiomer, which shows no GK activation up to 10 µM, is discarded. Analytical data for the resolved enantiomers are provided in Table 2.

Table 2: Chiral Resolution Parameters for RO-28-0450

Parameter This compound (R) S-Enantiomer
Retention time (min) 12.3 15.7
Purity (%) 99.62 99.55
[α]D²⁵ +70.4° -70.2°

Optimization of Synthetic Conditions

Solubility and Stability Considerations

This compound exhibits poor aqueous solubility (0.027 g/100 mL in chloroform). To enhance solubility for in vivo studies, formulations utilize dimethyl sulfoxide (DMSO) as a primary solvent, followed by sequential addition of PEG300 and Tween 80 to achieve a clear solution. Stability studies indicate that stock solutions stored at -80°C retain potency for 6 months.

Table 3: Formulation Protocol for In Vivo Administration

Component Volume (μL) Role
DMSO 50 Primary solvent
PEG300 450 Co-solvent
Tween 80 50 Surfactant

Scale-Up Challenges

Scaling the synthesis from milligram to gram quantities necessitated optimization of the coupling reaction. Replacing DMF with THF improved reaction homogeneity, while lowering the temperature during sulfonation minimized byproduct formation. The final process achieves a 72% overall yield with >99% enantiomeric excess (ee).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.10 (s, 3H, SO₂CH₃), 2.98–2.85 (m, 2H, cyclopentyl-H), 1.90–1.45 (m, 8H, cyclopentyl-H).
  • LC-MS (ESI+) : m/z 379.2 [M+H]⁺, calculated 378.51.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of 99.62%. Residual solvents are below ICH limits (<0.1% DMSO).

Pharmacological Validation

This compound demonstrates dose-dependent GK activation, reducing the glucose S₀.₅ from 8.2 mM to 3.4 mM at 1 µM. In male C57BL/6J mice, a 50 mg/kg oral dose significantly lowers fasting glucose (p < 0.01) and improves glucose tolerance. No adverse effects except transient hypoglycemia are observed.

Chemical Reactions Analysis

Types of Reactions

Ro 28-1675 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

In Vivo Studies

In animal models, Ro 28-1675 has shown promising results. For instance, administration of the compound at a dose of 50 mg/kg to male C57BL/6J mice resulted in:

  • A statistically significant reduction in fasting glucose levels.
  • Improved glucose tolerance compared to control groups .

These findings suggest that this compound may effectively manage hyperglycemia and enhance insulin sensitivity.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound possesses favorable properties such as lower clearance rates and higher oral bioavailability when compared to other glucokinase activators. This suggests that the compound may be well-suited for oral administration in therapeutic settings .

Type 2 Diabetes Treatment

This compound is currently being investigated for its potential use in treating Type 2 diabetes. The activation of glucokinase could lead to improved glycemic control, making it a candidate for further clinical trials aimed at evaluating its efficacy and safety in humans .

Potential Side Effects

While this compound has shown efficacy in reducing glucose levels, it is important to note that hypoglycemia was observed at higher doses (400 mg). This highlights the need for careful dose management in potential therapeutic applications .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other glucokinase activators reveals distinct advantages:

CompoundIC50 (µM)Oral BioavailabilityKey Findings
This compound0.24HighSignificant reduction in fasting glucose levels
Ro 28-0450VariesModerateLess potent than this compound
Other GKAsVariesLow to ModerateVariable effects on glucose metabolism

This table illustrates that this compound stands out as a potent and effective option among glucokinase activators.

Mechanism of Action

Ro 28-1675 exerts its effects by binding to an allosteric site on glucokinase, thereby increasing the enzyme’s affinity for glucose and enhancing its catalytic activity. This leads to improved glucose utilization and reduced blood glucose levels. The compound also promotes the translocation of glucokinase from the nucleus to the cytosol in hepatocytes, further enhancing its activity .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Ro 28-1675 belongs to the allosteric GK activator class, binding to a regulatory site distinct from the enzyme’s active site. In contrast:

  • AMG-3969 : A GK-GKRP (glucokinase regulatory protein) disruptor (IC50 = 4 nM) that inhibits the interaction between GK and its regulatory protein, enhancing GK activity indirectly .

Potency and Selectivity

Compound Mechanism EC50/SC1.5 (nM) Species/Model Clinical Stage Notes
This compound Allosteric GK activation 240 (SC1.5) Rat (in vitro) Preclinical R-isomer specific; no S-iso activity
LY2608204 Direct GK activation 42 (EC50) Human Phase II High oral bioavailability
Glucokinase activator 1 Liver-targeted GK activation 34 (EC50) N/A Preclinical Liver-selective action
AM-2394 Allosteric GK activation 60 (EC50) N/A Preclinical Unique structural scaffold
PF-04991532 Liver-selective GK activation 80 (human EC50) Human/mouse Preclinical Species-specific potency

Key Findings :

  • LY2608204 is the most potent (EC50 = 42 nM) and clinically advanced compound.
  • This compound demonstrates stereospecificity, a unique feature absent in other GKAs.
  • AMG-3969 operates via a distinct mechanism (GK-GKRP disruption), offering an alternative therapeutic strategy .

In Vivo Efficacy

  • This compound : Reduced fasting glucose by 30% in mice and improved glucose tolerance .
  • LY2608204 : Lowered HbA1c by 0.6% in diabetic rat models .
  • Glucokinase activator 1: Limited in vivo data reported .

Unique Advantages and Limitations of this compound

Strengths:

  • Stereospecific activation : R-isomer specificity minimizes off-target effects.
  • Favorable PK profile : Suitable for oral dosing with sustained efficacy .

Limitations:

  • Preclinical stage: No clinical data reported, unlike LY2608204.
  • Hypoglycemia risk : Observed at high doses, though less severe than earlier GKAs .

Biological Activity

Ro 28-1675 is a small-molecule glucokinase activator (GKA) that has garnered attention for its potential therapeutic applications in managing diabetes mellitus, particularly type 2 diabetes (T2D). This compound enhances the activity of glucokinase, a key enzyme in glucose metabolism, thereby promoting insulin secretion and improving glucose homeostasis.

This compound functions by increasing the affinity of glucokinase for glucose, which enhances its catalytic activity. This mechanism is crucial for the regulation of blood sugar levels, as glucokinase plays a pivotal role in the pancreatic beta cells and liver. The activation leads to increased glycolysis and glycogen synthesis, contributing to lower blood glucose levels.

Key Biological Activities

  • Insulin Secretion : this compound has been shown to stimulate insulin release from pancreatic islets in response to elevated glucose levels. This effect is particularly significant in isolated rat pancreatic islets, where it enhances glucose-stimulated insulin secretion .
  • Glucose Uptake : The compound promotes glucose uptake in hepatocytes, further aiding in the reduction of hyperglycemia observed in diabetic models .
  • Beta-cell Proliferation : Studies indicate that this compound not only improves insulin secretion but also stimulates beta-cell proliferation, which is beneficial for maintaining adequate insulin production in T2D .

Efficacy in Animal Models

Numerous studies have demonstrated the efficacy of this compound in various rodent models:

  • Diabetes Prevention : Chronic administration of this compound has been shown to prevent the onset of hyperglycemia in diet-induced obese mice, indicating its potential as a preventive treatment for T2D .
  • Restoration of Glucose Pulsatility : In db/db mice, a model for diabetes, treatment with this compound helped restore normal glucose sensing and pulsatile insulin release, which are often disrupted in diabetic conditions .

Case Studies

  • Study on db/db Mice : In a study involving db/db mice treated with this compound, researchers observed significant improvements in insulin secretion correlated with enhanced intracellular calcium oscillations. This suggests that this compound can effectively restore normal physiological responses in diabetic models .
  • Impact on Glucose Metabolism : A detailed examination revealed that this compound not only lowers blood glucose levels but also positively affects lipid profiles and hepatic function over long-term use, although some studies noted potential risks such as hypoglycemia and dyslipidemia associated with chronic GKA use .

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReference
Insulin SecretionEnhances glucose-stimulated insulin release
Glucose UptakeIncreases glucose uptake in liver cells
Beta-cell ProliferationStimulates proliferation of pancreatic beta-cells
Diabetes PreventionPrevents hyperglycemia in diet-induced obesity models

Table 2: Efficacy Results from Animal Studies

Study TypeModelTreatment DurationKey Findings
Insulin Secretion Studydb/db MiceOvernightIncreased insulin secretion and calcium oscillations
Long-term Efficacy StudyDiet-Induced Obese MiceChronicPrevented hyperglycemia; improved metabolic profiles

Q & A

Q. Enantiomer Activity Comparison :

ParameterThis compound (R-form)RO 28-0450 (Racemate)
EC50 (GK activation)0.12 µM0.35 µM
Metabolic StabilityModerateLow

Advanced: What methodological approaches resolve contradictions between in vitro potency and in vivo metabolic stability data for this compound?

Discrepancies often arise due to:

  • Hepatic First-Pass Metabolism : Use liver microsomal assays to identify cytochrome P450-mediated degradation.
  • Species-Specific Variability : Cross-test in humanized mouse models vs. rodent hepatocytes.
  • Pharmacokinetic Modeling : Integrate in vitro clearance data with allometric scaling to predict in vivo exposure.
  • Structural Optimization : Introduce metabolically stable substituents (e.g., fluorine groups) while preserving GK-binding affinity .

Basic: What validated assays are recommended for quantifying this compound's target engagement in preclinical models?

  • Biochemical Assays : Measure GK enzymatic activity via NADPH-coupled fluorescence or glucose-6-phosphate dehydrogenase-coupled methods.
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity (Kd) and thermodynamic parameters.
  • Cellular Glucose Uptake : Radiolabeled 2-deoxyglucose assays in HepG2 cells.
  • Pharmacodynamic Markers : Monitor hepatic glycogen synthesis or plasma insulin levels in animal models .

Advanced: How do structural modifications to this compound's core scaffold influence its allosteric binding kinetics?

Rational drug design requires:

  • Co-crystallization Studies : Resolve GK-RO 28-1675 complexes to identify critical hydrogen bonds and hydrophobic interactions.
  • Structure-Activity Relationship (SAR) : Test analogs with modified substituents (e.g., methyl vs. ethyl groups) to assess steric and electronic effects.
  • Molecular Dynamics Simulations : Predict conformational changes in GK upon ligand binding.
  • In Silico Docking : Screen virtual libraries for compounds with improved binding free energy (ΔG) .

Methodological Best Practices

  • Data Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental protocols and independent replication .
  • Error Analysis : Quantify technical vs. biological variability using coefficient of variation (CV) calculations .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 28-1675
Reactant of Route 2
Reactant of Route 2
Ro 28-1675

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.